2-Chloro-1,3,2-oxathiaphospholane

Description

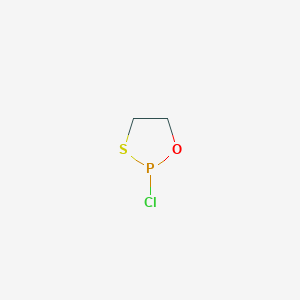

Structure

2D Structure

3D Structure

Properties

CAS No. |

20354-32-9 |

|---|---|

Molecular Formula |

C2H4ClOPS |

Molecular Weight |

142.55 g/mol |

IUPAC Name |

2-chloro-1,3,2-oxathiaphospholane |

InChI |

InChI=1S/C2H4ClOPS/c3-5-4-1-2-6-5/h1-2H2 |

InChI Key |

JHHPFWIJKNJFAA-UHFFFAOYSA-N |

SMILES |

C1CSP(O1)Cl |

Canonical SMILES |

C1CSP(O1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-1,3,2-oxathiaphospholane basic properties

An In-depth Technical Guide to 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound, a heterocyclic organophosphorus compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and provides generalized protocols based on related compounds and methods.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes the available information. For context, properties of the closely related but distinct compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, are also provided, as this is often encountered in searches for the target compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | This compound | 2-Chloro-1,3,2-dioxaphospholane 2-oxide (for comparison) |

| CAS Number | 20354-32-9 | 6609-64-9[1][2] |

| Molecular Formula | C₂H₄ClOPS | C₂H₄ClO₃P[1][2] |

| Molecular Weight | 142.537 g/mol | 142.48 g/mol [1][2] |

| Physical State | Not specified, likely a liquid | Liquid or Solid[1] |

| Melting Point | Not available | 12-14 °C[1] |

| Boiling Point | Not available | 89-91 °C at 0.8 mmHg[1] |

| Density | Not available | 1.55 g/mL at 25 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H) ppm[3] | Not available |

| ¹³C NMR (CDCl₃, 100.6 MHz) | δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm[3] | Not available |

| ³¹P NMR (CDCl₃) | Not specified in detail, but its use in reactions is monitored by ³¹P NMR.[3] A derivative, 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, shows a signal at 217.7 ppm (in C₆D₆).[4] | Not available |

Synthesis

General Synthesis Protocol

This compound can be synthesized via the reaction of 2-mercaptoethanol with phosphorus trichloride.[4] The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Experimental Workflow:

Detailed Methodology

-

Preparation: A solution of 2-mercaptoethanol and two molar equivalents of triethylamine in an anhydrous, inert solvent (e.g., diethyl ether or THF) is prepared in a reaction vessel under an inert atmosphere (nitrogen or argon).

-

Reaction: The solution is cooled to a low temperature (e.g., 0 °C). A solution of phosphorus trichloride in the same solvent is added dropwise with stirring.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The precipitated triethylamine hydrochloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[4]

Caution: Phosphorus trichloride and this compound are moisture-sensitive and corrosive. All manipulations should be carried out under strictly anhydrous conditions using a fume hood and appropriate personal protective equipment.[5]

Reactivity and Applications

The primary documented application of this compound and its derivatives is as a phosphitylating agent in the "oxathiaphospholane (OTP) method" for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[6][7][8]

The Oxathiaphospholane (OTP) Method

In this method, a protected nucleoside is reacted with a this compound derivative to form a nucleoside 3'-O-(1,3,2-oxathiaphospholane). This intermediate can then be reacted with the 5'-hydroxyl group of another nucleoside in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a phosphorothioate linkage.[7][9]

Signaling Pathways

There is no available information in the searched literature to suggest the direct involvement of this compound in any specific biological signaling pathways. Its primary utility appears to be as a synthetic reagent in the laboratory.

Safety and Handling

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Hazards: Reacts with water and other nucleophiles. The related compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, is classified as causing severe skin burns and eye damage.[5] Similar hazards should be assumed for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% | Fisher Scientific [fishersci.ca]

- 3. rsc.org [rsc.org]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. fishersci.com [fishersci.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined phosphorothioate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability | Gene Tools, LLC [gene-tools.com]

- 9. Biologically relevant morpholino nucleoside thio- and dithiophosphates via an oxathiaphospholane approach - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02865E [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-1,3,2-oxathiaphospholane (CAS: 20354-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,2-oxathiaphospholane is a heterocyclic organic compound containing phosphorus, sulfur, oxygen, and chlorine. It is a key reagent in the stereocontrolled synthesis of phosphorothioate oligonucleotides, a class of therapeutic molecules with applications in antisense therapy and gene regulation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the oxathiaphospholane (OTP) method for the preparation of stereopure phosphorothioates.

Chemical and Physical Properties

Spectroscopic Data for this compound.[1]

| Parameter | Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 4.77–4.67 (m, 1H), 4.62–4.50 (m, 1H), 3.43–3.33 (m, 1H), 3.22–3.12 (m, 1H) ppm |

| ¹³C NMR (CDCl₃, 100.6 MHz) | δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm |

| ³¹P NMR (CDCl₃) | Chemical shift values are not explicitly stated in the provided snippets. |

Physical Properties of Related Compounds

| Property | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 2-Chloro-1,3,2-dithiaphospholane |

| CAS Number | 6609-64-9[1][2] | 4669-51-6[3] |

| Molecular Formula | C₂H₄ClO₃P[1][2] | C₂H₄ClPS₂[3] |

| Molecular Weight | 142.48 g/mol [2] | 158.6 g/mol [3] |

| Boiling Point | 89-91 °C / 0.8 mmHg[1][2] | Not available |

| Melting Point | 12-14 °C[1][2] | Not available |

| Density | 1.55 g/mL at 25 °C[1][2] | Not available |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-mercaptoethanol with phosphorus trichloride.

Materials:

-

2-Mercaptoethanol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

A solution of 2-mercaptoethanol and triethylamine in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled in an ice bath.

-

A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

-

The triethylamine hydrochloride salt precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a liquid.

The Oxathiaphospholane (OTP) Method for Stereocontrolled Synthesis of Phosphorothioate Oligonucleotides

This method allows for the synthesis of phosphorothioate oligonucleotides with a defined stereochemistry at the phosphorus center.

1. Phosphitylation of the Nucleoside:

-

A protected nucleoside (e.g., 5'-O-DMT-N-acyl-2'-deoxynucleoside) is dissolved in an anhydrous solvent.

-

This compound is added to the solution in the presence of a base (e.g., pyridine).

-

This reaction yields a diastereomeric mixture of 3'-O-(1,3,2-oxathiaphospholanyl) nucleosides.

2. Sulfurization:

-

Elemental sulfur is added to the reaction mixture to convert the phosphite triester to a thiophosphate triester.

-

This results in a diastereomeric mixture of 5'-O-DMT-N-acyl-2'-deoxynucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholanes).

3. Diastereomer Separation:

-

The diastereomeric mixture is separated using chromatographic techniques (e.g., silica gel column chromatography) to obtain the individual pure diastereomers.

4. Solid-Phase Oligonucleotide Synthesis:

-

The separated, diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer is used in solid-phase oligonucleotide synthesis.

-

The coupling of the monomer to the 5'-hydroxyl group of a solid support-bound nucleoside is achieved using an activator, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] This reaction proceeds with retention of configuration at the phosphorus center.

-

The cycle of deprotection, coupling, and capping is repeated to assemble the desired phosphorothioate oligonucleotide sequence with a defined stereochemistry at each phosphorothioate linkage.

5. Deprotection and Purification:

-

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

The final phosphorothioate oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC).

Visualizations

Synthesis of this compound

References

- 1. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-1,3,2-dithiaphospholane | C2H4ClPS2 | CID 11789489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and key characteristics of 2-Chloro-1,3,2-oxathiaphospholane. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant chemical workflows.

Molecular Structure and Properties

This compound is a heterocyclic organophosphorus compound featuring a five-membered ring containing one oxygen, one sulfur, and one phosphorus atom, with a chlorine atom attached to the phosphorus. Its chemical formula is C₂H₄ClOPS. This molecule serves as a crucial reagent in synthetic organic chemistry, particularly in the stereocontrolled synthesis of modified oligonucleotides.

Spectroscopic Data

The structural identity of this compound has been confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the reported chemical shifts in deuterated chloroform (CDCl₃).

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) |

| ¹H | 4.77 – 4.67 | m |

| 4.62 – 4.50 | m | |

| 3.43 – 3.33 | m | |

| 3.22 – 3.12 | m | |

| ¹³C | 76.7 | d, J = 15.3 Hz |

| 32.5 | d, J = 2.6 Hz | |

| ³¹P | Not explicitly reported in the search results, but its presence is confirmed by the coupling observed in the ¹³C spectrum. |

m = multiplet, d = doublet

Computationally Derived Molecular Geometry

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | P | Cl | ~2.04 Å | |

| P | O | ~1.62 Å | ||

| P | S | ~2.08 Å | ||

| O | C | ~1.47 Å | ||

| S | C | ~1.82 Å | ||

| C | C | ~1.54 Å | ||

| Bond Angle | Cl | P | O | ~103° |

| Cl | P | S | ~101° | |

| O | P | S | ~95° | |

| P | O | C | ~115° | |

| P | S | C | ~97° |

Disclaimer: These values are estimations based on computational studies of related compounds and are provided for illustrative purposes. Actual values may vary.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the reaction of 2-mercaptoethanol with phosphorus trichloride.

Materials:

-

2-Mercaptoethanol

-

Phosphorus trichloride (PCl₃)

-

Anhydrous, inert solvent (e.g., toluene or dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2-mercaptoethanol in the anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equimolar amount of phosphorus trichloride dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and releases hydrogen chloride gas, which should be vented through a suitable trap.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

NMR Spectroscopic Analysis

Instrumentation:

-

A 400 MHz NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

-

Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak of CDCl₃ can be used as an internal reference (δH = 7.26 ppm, δC = 77.16 ppm). For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.

Application in Drug Development: The Oxathiaphospholane (OTP) Method

This compound is a key reagent in the oxathiaphospholane (OTP) method for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[1][2] These modified nucleic acids are of significant interest in drug development as antisense therapies, siRNAs, and aptamers, due to their enhanced stability against nucleases compared to their natural phosphodiester counterparts.

The OTP method allows for the synthesis of phosphorothioate linkages with a defined stereochemistry at the phosphorus center (Rp or Sp configuration), which can have a profound impact on the therapeutic efficacy and safety profile of the oligonucleotide drug.

This technical guide provides a foundational understanding of the molecular structure, characterization, and application of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

- 1. Synthesis of phosphorothioate oligonucleotides with stereodefined phosphorothioate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined phosphorothioate analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02833C [pubs.rsc.org]

Physical and chemical properties of 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 2-Chloro-1,3,2-oxathiaphospholane. It includes detailed experimental protocols, reactivity information, and safety considerations to support its application in research and development, particularly in the field of drug discovery and oligonucleotide synthesis.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound containing a phosphorus atom bonded to chlorine, oxygen, and sulfur within a five-membered ring. Its unique structure makes it a valuable reagent in stereocontrolled synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₄ClOPS |

| Molecular Weight | 142.55 g/mol |

| CAS Number | 20354-32-9 |

| Density | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H)[1] |

| ¹³C NMR | 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz)[1] |

| ³¹P NMR | 217.7 |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-mercaptoethanol with phosphorus trichloride. A general experimental protocol is described below.

Experimental Protocol: Synthesis from 2-Mercaptoethanol and Phosphorus Trichloride

This protocol outlines the synthesis of this compound.

Materials:

-

2-Mercaptoethanol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (NEt₃)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2 molar equivalents) to the solution.

-

Slowly add phosphorus trichloride (1 molar equivalent), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt under an inert atmosphere.

-

The filtrate, containing the crude product, is then concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[2]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a key intermediate in the "oxathiaphospholane approach" for the stereocontrolled synthesis of P-chiral compounds, particularly phosphorothioate oligonucleotides.[2][3][4] Its reactivity is dominated by the electrophilic phosphorus atom, which readily reacts with nucleophiles.

Reactivity with Nucleophiles

The P-Cl bond is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is harnessed in the synthesis of various organophosphorus compounds. For instance, it reacts with alcohols in the presence of a base to form the corresponding phosphite esters. This reaction is a fundamental step in the synthesis of modified oligonucleotides.

Diagram 2: General Reactivity of this compound with Nucleophiles

Caption: Nucleophilic substitution at the phosphorus center.

Role in Stereocontrolled Synthesis

The oxathiaphospholane ring system allows for the separation of diastereomers, which is crucial for the synthesis of stereopure phosphorothioate oligonucleotides.[2] These stereodefined oligonucleotides are valuable tools in antisense therapy and other drug development applications where specific stereochemistry is required for biological activity.

Safety and Handling

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and water, as it may react violently.

-

Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile reagent with significant applications in the stereocontrolled synthesis of organophosphorus compounds. This guide provides essential information on its properties, synthesis, and reactivity to aid researchers in its safe and effective use. Further investigation into its physical properties and a dedicated safety assessment are warranted to expand its full potential in scientific research and drug development.

References

- 1. rsc.org [rsc.org]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined phosphorothioate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-氯-1,3,2-二氧磷杂环戊烷 2-氧化物 | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

2-Chloro-1,3,2-oxathiaphospholane: A Technical Guide to its Pivotal Role in Stereocontrolled Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and historical significance of 2-Chloro-1,3,2-oxathiaphospholane. While the precise moment of its initial discovery remains understated in the annals of chemistry, its emergence as a critical reagent in the stereocontrolled synthesis of phosphorothioate oligonucleotides marks a significant milestone in the development of therapeutic nucleic acids. This document provides a comprehensive overview of its chemistry, focusing on the widely adopted Oxathiaphospholane (OTP) method, and includes detailed experimental protocols and key quantitative data.

Historical Context and the Rise of the Oxathiaphospholane (OTP) Method

The history of organophosphorus chemistry dates back to the early 19th century, with significant advancements in the synthesis and understanding of these compounds occurring throughout the 20th century. While the first synthesis of this compound is not prominently documented as a singular breakthrough, its importance surged with the development of the Oxathiaphospholane (OTP) method for the stereocontrolled synthesis of P-chiral phosphorothioate oligonucleotides by Stec and coworkers. This method provided a groundbreaking solution to control the stereochemistry at the phosphorus center in synthetic nucleic acids, a critical factor for their therapeutic efficacy and safety.

Prior to the OTP method, the synthesis of phosphorothioate oligonucleotides resulted in a complex mixture of diastereomers, which complicated their pharmacological evaluation. The introduction of this compound and its derivatives as phosphitylating agents enabled the separation of diastereomeric monomers, paving the way for the synthesis of stereopure oligonucleotides.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-mercaptoethanol with phosphorus trichloride. This reaction is a fundamental method for the preparation of five-membered cyclic phosphorodichloridites.

Caption: General synthesis of this compound.

A more recent and efficient approach involves the use of modular flow chemistry, which offers enhanced safety and scalability for the production of cyclic chlorophosphites.

Experimental Protocol: Synthesis in a Continuous Flow System

This protocol describes a general procedure for the base-free continuous flow synthesis of cyclic chlorophosphites, including this compound.

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Mercaptoethanol

-

Anhydrous solvent (e.g., dichloromethane)

-

Flow chemistry setup with a microreactor

Procedure:

-

Prepare a solution of phosphorus trichloride in the anhydrous solvent.

-

Prepare a separate solution of 2-mercaptoethanol in the same anhydrous solvent.

-

Set up the continuous flow reactor system, ensuring all components are dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Pump the two reactant solutions at controlled flow rates into a T-mixer to ensure efficient mixing before entering the reactor coil.

-

The reaction mixture proceeds through the reactor coil, which is maintained at a specific temperature to control the reaction rate.

-

The effluent from the reactor, containing the product and hydrogen chloride (HCl) byproduct, is collected.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by vacuum distillation. Caution: Distillation must be performed with care to avoid thermal decomposition.

The Oxathiaphospholane (OTP) Method for Oligonucleotide Synthesis

The OTP method is a cornerstone of modern therapeutic oligonucleotide synthesis. It utilizes this compound derivatives to introduce phosphorothioate linkages with defined stereochemistry. A widely used variant employs 2-chloro-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane.

The general workflow involves the following key steps:

-

Phosphitylation of a protected nucleoside: A 5'-O-protected nucleoside is reacted with a this compound derivative to form a nucleoside 3'-O-(1,3,2-oxathiaphospholane) monomer. This reaction typically yields a mixture of diastereomers at the phosphorus center.

-

Sulfurization: The P(III) center of the oxathiaphospholane ring is sulfurized, commonly using elemental sulfur, to yield the corresponding 2-thio-1,3,2-oxathiaphospholane derivative.

-

Diastereomer Separation: The resulting diastereomeric mixture of the nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers is separated using chromatographic techniques (e.g., silica gel chromatography) to obtain the pure P-diastereomers.

-

Stereospecific Coupling: The separated, diastereomerically pure monomer is then coupled to the 5'-hydroxyl group of a growing oligonucleotide chain in the presence of an activator, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step proceeds with high stereospecificity, allowing for the controlled introduction of a phosphorothioate linkage with a defined configuration.

Caption: Workflow of the Oxathiaphospholane (OTP) method.

Experimental Protocol: General Procedure for the Synthesis of Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) Monomers

Materials:

-

5'-O-DMTr-protected deoxyribonucleoside

-

2-chloro-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., N,N-diisopropylethylamine)

-

Elemental sulfur (S₈)

-

Silica gel for column chromatography

Procedure:

-

Phosphitylation:

-

Dissolve the 5'-O-DMTr-protected deoxyribonucleoside in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the base, followed by the dropwise addition of 2-chloro-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or NMR).

-

Quench the reaction and perform an aqueous workup.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude nucleoside 3'-O-(1,3,2-oxathiaphospholane).

-

-

Sulfurization:

-

Dissolve the crude product from the previous step in an anhydrous solvent.

-

Add elemental sulfur and stir the mixture at room temperature until the reaction is complete.

-

Remove the solvent under reduced pressure.

-

-

Diastereomer Separation:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to separate the two diastereomers.

-

Collect the fractions corresponding to each diastereomer and concentrate to yield the pure Rp and Sp isomers.

-

Quantitative Data

The following table summarizes typical spectroscopic data for this compound.

| Property | Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H) ppm |

| ¹³C NMR (CDCl₃, 100.6 MHz) | δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm |

| ³¹P NMR (CDCl₃) | Chemical shifts are highly dependent on the specific derivative and oxidation state. For the P(III) species, signals are typically observed in the region of +150 to +180 ppm. Upon oxidation or sulfurization to the P(V) state, the signals shift significantly downfield. |

Logical Relationships in Stereocontrolled Synthesis

The stereochemical outcome of the coupling reaction in the OTP method is dependent on the stereochemistry of the starting nucleoside monomer. This relationship is crucial for the rational design and synthesis of stereopure oligonucleotides.

Caption: Stereochemical inversion in the OTP coupling step.

The coupling reaction proceeds via a Walden inversion, meaning that the use of an Rp-configured monomer results in an Sp-configured phosphorothioate linkage in the final oligonucleotide, and vice versa. This predictable stereochemical outcome is a key advantage of the OTP method.

1H and 13C NMR data for 2-Chloro-1,3,2-oxathiaphospholane.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characteristics of 2-Chloro-1,3,2-oxathiaphospholane, a key reagent in the stereocontrolled synthesis of phosphorothioate oligonucleotides. Detailed NMR data, experimental protocols, and workflow diagrams are presented to support its application in synthetic and medicinal chemistry.

Core Data: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.77 – 4.67 | Multiplet (m) | 1H, -O-CH₂- |

| 4.62 – 4.50 | Multiplet (m) | 1H, -O-CH₂- |

| 3.43 – 3.33 | Multiplet (m) | 1H, -S-CH₂- |

| 3.22 – 3.12 | Multiplet (m) | 1H, -S-CH₂- |

| Spectrometer Frequency: 400 MHz. Solvent: CDCl₃.[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 76.7 | Doublet (d) | 15.3 | -O-CH₂- |

| 32.5 | Doublet (d) | 2.6 | -S-CH₂- |

| Spectrometer Frequency: 100.6 MHz. Solvent: CDCl₃.[1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-mercaptoethanol and phosphorus trichloride.

Materials:

-

2-Mercaptoethanol

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert gas (Argon or Nitrogen)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a stirred solution of phosphorus trichloride in an anhydrous solvent under an inert atmosphere, add an equimolar amount of 2-mercaptoethanol dropwise. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of HCl gas ceases.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional vacuum distillation to yield pure this compound.

NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz Bruker Avance)[1]

-

5 mm NMR tubes

-

Standard laboratory glassware

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum at a frequency of 400 MHz.

-

Acquire the ¹³C NMR spectrum at a corresponding frequency (e.g., 100.6 MHz).[1]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the use and analysis of this compound.

Caption: Synthesis of phosphorothioate monomers via the oxathiaphospholane method.

Caption: General workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-Chloro-1,3,2-oxathiaphospholane, a reactive organophosphorus compound utilized in the synthesis of novel phosphorothioate analogs and other modified oligonucleotides. Due to its hazardous nature, strict adherence to the following protocols is imperative to ensure personnel safety and experimental integrity. Information presented is aggregated from safety data sheets of structurally similar compounds and best practices for handling reactive chemical reagents.

Hazard Identification and Classification

This compound and its analogues are classified as hazardous materials. The primary hazards include:

-

Corrosivity: Causes severe skin burns and serious eye damage.[1]

-

Reactivity: Reacts violently with water and may liberate toxic gases upon contact with moisture or acids.[2] It is also incompatible with strong oxidizing agents and strong bases.[2]

-

Toxicity: May be toxic if swallowed and fatal if inhaled.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H301: Toxic if swallowed.

-

H330: Fatal if inhaled.

-

EUH014: Reacts violently with water.

-

EUH029: Contact with water liberates toxic gas.

Physical and Chemical Properties

A summary of the known physical and chemical properties of related compounds is provided below. These should be considered as indicative for this compound.

| Property | Data |

| Appearance | Liquid |

| Boiling Point | 89-91 °C @ 0.8 mmHg (for 2-oxide analogue) |

| Melting Point | 12-14 °C (for 2-oxide analogue) |

| Density | 1.55 g/mL at 25 °C (for 2-oxide analogue) |

| Refractive Index | n20/D 1.45 (for 2-oxide analogue) |

| Storage Temperature | -20°C |

Exposure Controls and Personal Protection

Strict engineering controls and appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

All work must be conducted in a certified chemical fume hood.[2]

-

Ensure adequate ventilation to prevent the accumulation of vapors.[1]

-

A safety shower and eyewash station must be readily accessible.[3]

Personal Protective Equipment (PPE):

| Protection Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended.[1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] A lab coat, and appropriate gloves (e.g., butyl rubber, nitrile rubber) are required.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter.[1] |

First-Aid Measures

In case of exposure, immediate medical attention is required.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][2] Wash contaminated clothing before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[2] |

Handling and Storage

Handling:

-

Work under an inert atmosphere (e.g., argon, nitrogen) to prevent reaction with moisture.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin, eyes, and clothing.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep locked up or in an area accessible only to qualified or authorized persons.

-

Store under inert gas due to its hygroscopic nature.

-

Incompatible materials include strong oxidizing agents and strong bases.[2]

Accidental Release Measures

-

Evacuate personnel from the danger area.

-

Ensure adequate ventilation.

-

Do not allow the product to enter drains.

-

Absorb the spill with liquid-absorbent material (e.g., Chemizorb®).

-

Collect the absorbed material and dispose of it as hazardous waste.

Experimental Protocols

General Protocol for Handling this compound in a Synthesis Reaction:

-

Preparation:

-

Ensure the chemical fume hood is clean and functioning correctly.

-

Gather all necessary glassware and ensure it is oven-dried to remove any moisture.

-

Assemble the reaction apparatus under a positive pressure of inert gas (argon or nitrogen).

-

Don all required PPE before handling the reagent.

-

-

Reagent Transfer:

-

The sealed bottle of this compound should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Using a syringe or cannula, transfer the required amount of the reagent to the reaction vessel under a blanket of inert gas.

-

-

Reaction:

-

Perform the reaction under a continuous flow of inert gas.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR).

-

-

Work-up and Quenching:

-

Upon completion, the reaction should be quenched carefully. If the reagent is in excess, a non-aqueous quenching agent should be considered first.

-

Be aware that quenching with water or protic solvents will be highly exothermic and will release toxic gases. This should be done slowly and in a controlled manner within the fume hood.

-

-

Waste Disposal:

-

All waste materials, including contaminated consumables, should be collected in a designated hazardous waste container.

-

The waste must be disposed of according to local, regional, and national regulations.[2]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for safe handling of hazardous chemical reagents.

This guide is intended to provide a framework for the safe handling of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to consult the most up-to-date safety data sheets for any chemicals being used. Always prioritize safety in the laboratory.

References

Methodological & Application

Application Notes: Solid-Phase Synthesis of Stereodefined Phosphorothioate Oligonucleotides via the Oxathiaphospholane (OTP) Protocol

Introduction

The oxathiaphospholane (OTP) method is a robust and reliable approach for the solid-phase synthesis of phosphorothioate oligonucleotides (PS-Oligos) with complete stereocontrol at the phosphorus center.[1][2] This technique utilizes P-diastereomerically pure 5'-O-DMTr-protected nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers to build stereodefined PS-Oligo sequences.[3] The key step is a base-promoted ring-opening condensation of the oxathiaphospholane monomer with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.[1] This method is crucial for researchers in drug development and molecular biology studying the stereo-dependent properties of therapeutic oligonucleotides, such as antisense agents and siRNAs.

Core Principle

The synthesis cycle is based on the sequential addition of nucleotide monomers to a growing chain on a solid support. Unlike standard phosphoramidite chemistry, the OTP method does not require an oxidation step to create the phosphorothioate linkage, as the sulfur atom is already incorporated within the monomer. The stereochemistry of the resulting internucleotide linkage is predetermined by the choice of the specific P-diastereomer of the oxathiaphospholane monomer (either fast-eluting or slow-eluting isomer).[3]

Experimental Protocols

Prerequisite: Monomer Preparation

For the synthesis of stereodefined PS-Oligos using this protocol, pure P-diastereomers of nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers are required. These monomers are typically synthesized by phosphitylating the corresponding 5'-O-DMTr-N-protected deoxyribonucleosides, followed by sulfurization.[4] The resulting mixture of P-diastereomers must then be separated using silica gel column chromatography to isolate the fast-eluting and slow-eluting isomers.[1]

Solid-Phase Synthesis Cycle

This protocol is designed for a 1 µmol synthesis scale and can be performed manually.[1]

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG, 500 Å) functionalized with the initial 5'-O-DMT-nucleoside via a DBU-resistant sarcosine linker.[1][5]

-

Oxathiaphospholane Monomers: Diastereomerically pure 5'-O-DMT-N-protected-deoxyribonucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane)s.

-

Detritylation Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Activator Solution: 1.0 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous Acetonitrile (MeCN).

-

Capping Solution A: Acetic Anhydride/Pyridine/THF (1:1:8 v/v/v).

-

Capping Solution B: 16% N-Methylimidazole (NMI) in THF.

-

Washing Solvent: Anhydrous Acetonitrile (MeCN).

Protocol Steps (One Cycle):

-

Detritylation:

-

Wash the solid support with anhydrous MeCN (3 x 1 mL).

-

Treat the support with the Detritylation Solution (1 mL) for 1-2 minutes until the orange color of the dimethoxytrityl cation is released.

-

Wash the support thoroughly with anhydrous MeCN (5 x 1 mL) to completely remove the acid.

-

-

Coupling:

-

Dissolve the oxathiaphospholane monomer (20 mg, ~25-30 µmol) in the Activator Solution (0.5 mL of 1 M DBU in MeCN).[1]

-

Immediately add the monomer solution to the solid support.

-

Allow the reaction to proceed for 5-10 minutes at room temperature.

-

Drain the reaction vessel.

-

-

Capping:

-

Wash the support with anhydrous MeCN (3 x 1 mL).

-

Add a 1:1 mixture of Capping Solution A and Capping Solution B (1 mL total) to the support.

-

Agitate for 2 minutes to acetylate any unreacted 5'-hydroxyl groups.

-

Drain the capping solution.

-

-

Washing:

-

Wash the support thoroughly with anhydrous MeCN (5 x 1 mL) to prepare for the next cycle.

-

Repeat the cycle (Steps 1-4) for each subsequent monomer addition until the desired sequence length is achieved.

Cleavage and Deprotection

-

After the final synthesis cycle, wash the support with MeCN and dry thoroughly under a stream of argon.

-

Transfer the support to a screw-cap vial.

-

Add concentrated aqueous ammonia (2 mL).

-

Seal the vial tightly and heat at 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[6]

-

Cool the vial to room temperature and centrifuge.

-

Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

Purification

The crude oligonucleotide solution can be purified to remove truncated sequences and other impurities. Common methods include:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for DMT-on purification.

-

Anion-Exchange HPLC (AX-HPLC): Separates oligonucleotides based on charge (length).[7]

-

Polyacrylamide Gel Electrophoresis (PAGE): Suitable for high-purity requirements of longer oligonucleotides.[7]

After purification, the sample should be desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation.[7]

Data Presentation

Table 1: Summary of Quantitative Parameters for OTP Solid-Phase Synthesis

| Parameter | Value / Condition | Source |

| Synthesis Scale | 1 µmol | [1] |

| Solid Support | CPG with DBU-resistant sarcosine linker | [1][5] |

| Monomer per Coupling | 20 mg | [1] |

| Activator | 1.0 M DBU in Acetonitrile | [1] |

| Alternative Activators | TBD, Verkade's Base | [1][2] |

| Coupling Time | 5 - 10 minutes | - |

| Detritylation Reagent | 3% DCA in DCM | [8] |

| Cleavage & Deprotection | Conc. Aqueous Ammonia, 55 °C, 8-12 h | [6] |

| Stereoselectivity | >96% | [5] |

Visualizations

Caption: Workflow for one cycle of solid-phase synthesis using OTP monomers.

References

- 1. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined phosphorothioate analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02833C [pubs.rsc.org]

- 2. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined phosphorothioate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. Synthesis of phosphorothioate oligonucleotides with stereodefined phosphorothioate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stereocontrolled P-Chiral Synthesis Using 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-chloro-1,3,2-oxathiaphospholane and its derivatives in the stereocontrolled synthesis of P-chiral compounds, with a primary focus on the synthesis of stereodefined phosphorothioate oligonucleotides.

Introduction

The stereochemical configuration of phosphorus in P-chiral compounds, such as phosphorothioate oligonucleotides, phosphonates, and phosphinates, is crucial as it significantly influences their biological activity, therapeutic efficacy, and toxicity. The oxathiaphospholane (OTP) method has emerged as a robust strategy for the stereocontrolled synthesis of these molecules. This approach utilizes chiral 2-substituted-1,3,2-oxathiaphospholane derivatives, which, after reaction with a nucleophile and subsequent sulfurization or oxidation, lead to the formation of P-chiral centers with high stereoselectivity.

The key to this methodology is the use of a chiral auxiliary incorporated into the oxathiaphospholane ring or the separation of diastereomeric phosphitylated intermediates. This document outlines the synthesis of the key phosphitylating reagents and their application in the stereocontrolled synthesis of P-chiral phosphorothioates.

General Reaction Pathway

The fundamental principle of the oxathiaphospholane approach involves the phosphitylation of a nucleophile (typically an alcohol) with a this compound derivative. The resulting phosphite triester intermediate, which is a mixture of diastereomers at the phosphorus center, can often be separated. Subsequent sulfurization or oxidation then proceeds with retention of configuration at the phosphorus atom, yielding the desired P-chiral phosphorothioate or phosphate, respectively.

Synthesis of Key Phosphitylating Reagent: 2-Chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane

For enhanced chromatographic separability of the resulting diastereomers, a commonly used reagent is 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane. Its synthesis is a multi-step process.

Experimental Protocol:

Materials:

-

Cyclohexanecarboxaldehyde

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

Procedure:

-

Synthesis of 2-(Cyclohexyl)1,3-oxathiolane: A mixture of cyclohexanecarboxaldehyde (1 eq.), 2-mercaptoethanol (1.1 eq.), and a catalytic amount of p-TsOH in toluene is refluxed with a Dean-Stark trap until no more water is collected. The reaction mixture is then cooled, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

-

Synthesis of 1-(Hydroxymethyl)cyclohexanethiol: The 2-(cyclohexyl)1,3-oxathiolane is reduced using a suitable reducing agent (e.g., LiAlH₄) in an anhydrous etheral solvent.

-

Synthesis of 2-Chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane: The 1-(hydroxymethyl)cyclohexanethiol (1 eq.) is dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C, and phosphorus trichloride (1 eq.) is added dropwise, followed by the slow addition of triethylamine (2 eq.). The reaction mixture is stirred at room temperature overnight. The triethylamine hydrochloride salt is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Application in Stereocontrolled Synthesis of Dinucleoside Phosphorothioates

This is the most well-documented application of the oxathiaphospholane method.

Experimental Protocol:

Materials:

-

5'-O-DMTr-N-protected deoxyribonucleoside

-

2-Chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane

-

Anhydrous pyridine

-

Elemental sulfur (S₈)

-

3'-O-Acetylthymidine (or other protected nucleoside)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Silica gel for chromatography

Procedure:

-

Phosphitylation and Sulfurization: To a solution of a 5'-O-DMTr-N-protected deoxyribonucleoside (1 eq.) in anhydrous pyridine, add 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane (1.2 eq.) at room temperature and stir for 30 minutes. Then, add elemental sulfur (2 eq.) and continue stirring for 2 hours. The reaction is quenched with aqueous NaHCO₃ and extracted with dichloromethane. The organic layer is dried and concentrated.

-

Diastereomer Separation: The resulting mixture of 5'-O-DMTr-N-protected-deoxyribonucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane) diastereomers is separated by silica gel column chromatography.

-

Coupling Reaction: The separated, diastereomerically pure monomer (1 eq.) is co-evaporated with anhydrous acetonitrile and dissolved in it. 3'-O-Acetylthymidine (1.5 eq.) is added, followed by the dropwise addition of DBU (1.5 eq.). The reaction is monitored by TLC or HPLC.

-

Work-up and Purification: After completion, the reaction is quenched, and the product is purified by silica gel chromatography to yield the stereodefined dinucleoside phosphorothioate.

Quantitative Data Summary:

The yields and diastereoselectivity can vary depending on the specific nucleosides and reaction conditions. Below is a representative summary of data gathered from the literature.

| Product | Starting Nucleoside | Coupling Partner | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| d(TpT) | 5'-O-DMTr-Thymidine | 3'-O-Ac-Thymidine | 70-85 | >98 |

| d(GpA) | 5'-O-DMTr-N-Bz-Deoxyguanosine | 3'-O-Ac-N-Bz-Deoxyadenosine | 65-80 | >98 |

| d(CpT) | 5'-O-DMTr-N-Bz-Deoxycytidine | 3'-O-Ac-Thymidine | 72-88 | >98 |

Note: Yields and d.e. are for the coupling step after separation of the diastereomeric monomers.

Application in Solid-Phase Oligonucleotide Synthesis

The diastereomerically pure nucleoside oxathiaphospholane monomers can be used in automated solid-phase synthesis to produce longer, stereodefined phosphorothioate oligonucleotides.

Synthesis of P-Chiral Nucleoside α-Thiodiphosphates

The oxathiaphospholane ring can be opened by other nucleophiles, such as phosphate anions, to generate other P-chiral molecules.

Experimental Protocol:

Materials:

-

Diastereomerically pure 5'-O-protected-nucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane)

-

Tetrabutylammonium phosphate

-

Anhydrous acetonitrile

Procedure:

-

A solution of the diastereomerically pure nucleoside oxathiaphospholane monomer (1 eq.) in anhydrous acetonitrile is treated with a solution of tetrabutylammonium phosphate (2 eq.) in anhydrous acetonitrile.

-

The reaction is stirred at room temperature and monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed, and the product is purified by an appropriate chromatographic method (e.g., ion-exchange chromatography).

Quantitative Data Summary:

| Product Type | Nucleophile | Yield (%) | Stereoselectivity |

| Nucleoside α-thiodiphosphate | Phosphate anion | 60-75 | Highly stereoselective (>90%) |

| Nucleoside α-thiodiphosphate analog | Phosphonate anion | 45-60 | Highly stereoselective (>90%) |

Safety Precautions

-

This compound and its derivatives are moisture-sensitive and corrosive. Handle in a fume hood under an inert atmosphere (e.g., argon or nitrogen).

-

Phosphorus trichloride is highly toxic and corrosive. Handle with extreme care.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The this compound methodology provides a powerful and versatile platform for the stereocontrolled synthesis of P-chiral compounds. While its application has been most extensively demonstrated in the field of oligonucleotide chemistry, the principles can be extended to the synthesis of other P-chiral molecules by employing different nucleophiles to open the oxathiaphospholane ring. The ability to produce stereochemically pure P-chiral compounds is of paramount importance for the development of next-generation therapeutics and molecular probes.

Application Notes and Protocols: Preparation of Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes) are pivotal chemical intermediates in the field of nucleic acid chemistry. They serve as monomeric building blocks for the stereocontrolled synthesis of phosphorothioate oligonucleotides (PS-oligos), a prominent class of therapeutic nucleic acids.[1][2] The substitution of a non-bridging oxygen with sulfur in the phosphate backbone creates a chiral phosphorus center, meaning that synthetic oligonucleotides exist as a complex mixture of diastereomers.[2] The oxathiaphospholane (OTP) method provides a robust and scalable route to synthesize P-stereodefined phosphorothioate analogs, which is crucial for developing effective antisense therapies, siRNAs, and research tools for studying nucleic acid structure and function.[2][3][4]

These monomers are typically prepared as a mixture of P-diastereomers, which can then be separated by silica gel chromatography.[3] The isolated, diastereomerically pure monomers are subsequently used in solid-phase oligonucleotide synthesis to construct PS-oligos with a predetermined configuration at each phosphorothioate linkage.[1][5] This control over stereochemistry is essential, as the biological activity and nuclease resistance of PS-oligos can be highly dependent on the P-chirality.

General Synthesis Scheme

The synthesis of nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes) involves a two-step, one-pot reaction starting from an appropriately protected nucleoside. The 3'-hydroxyl group of the nucleoside is first phosphitylated using a suitable phosphitylating reagent, such as 2-chloro-1,3,2-oxathiaphospholane. This is immediately followed by an in-situ sulfurization step, typically using elemental sulfur, to yield the target thiono-oxathiaphospholane derivative.[1][6]

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All reagents should be handled under anhydrous conditions unless otherwise specified.

Protocol 1: Synthesis of Phosphitylating Reagent (this compound)

The phosphitylating reagent is a critical precursor that is not always commercially available but can be synthesized reliably.[1][3]

Materials:

-

2-Mercaptoethanol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous toluene or other suitable solvent

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

-

Dissolve 2-mercaptoethanol (1.0 eq) and triethylamine (2.0 eq) in anhydrous toluene under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus trichloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The resulting mixture contains the product and triethylamine hydrochloride salt. The salt can be filtered off under an inert atmosphere.

-

The resulting solution of this compound is typically used directly in the next step without further purification.[1]

Protocol 2: Synthesis of 5'-O-DMT-Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane)

This protocol describes the phosphitylation of a protected nucleoside and subsequent sulfurization.[1][3]

Materials:

-

5'-O-DMTr-N-protected deoxynucleoside (e.g., dA, dC, dG, T), dried overnight under vacuum.[3]

-

Solution of this compound from Protocol 1.

-

Elemental sulfur (S₈), dried.

-

Anhydrous pyridine.

-

Anhydrous dichloromethane (DCM).

-

Silica gel for column chromatography.

Procedure:

-

Dissolve the dried 5'-O-DMTr-N-protected nucleoside (1.0 eq) in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the solution of this compound (approx. 1.2 eq) dropwise. Monitor the reaction by TLC.

-

Once the formation of the intermediate phosphite is complete, add elemental sulfur (S₈, approx. 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the sulfurization is complete (as monitored by ³¹P NMR or TLC).

-

Quench the reaction by adding a few drops of saturated sodium bicarbonate solution.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the diastereomeric mixture of the title compound.

Protocol 3: Diastereomer Separation

The product from Protocol 2 is a mixture of P-diastereomers which can be separated by column chromatography.[3]

Procedure:

-

Carefully pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane).

-

Load the concentrated diastereomeric mixture onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC, staining for the DMTr group (e.g., with acidic anisaldehyde or by charring).

-

Combine the fractions containing the separated fast-eluting and slow-eluting diastereomers.

-

Evaporate the solvent to yield the pure, separated diastereomers. The separation can be laborious and may require multiple chromatographic runs for baseline separation.[1]

Data Presentation

The efficiency of the synthesis can be evaluated by the yields of the key steps. The following tables summarize representative data from the literature.

Table 1: Yields for Nucleoside Protection and Deprotection Steps Data adapted from a study on morpholino nucleosides, which follows similar protection strategies.

| Step | Nucleoside Base | Yield (%) | Reference |

| N-Acetylation | Adenine | >90 | [3] |

| N-Acetylation | Cytosine | >90 | [3] |

| N-Acetylation | Guanine | >90 | [3] |

| 5'-O-Detritylation | Acetylated Adenosine | 65-78 | [3] |

| 5'-O-Detritylation | Acetylated Cytidine | 65-78 | [3] |

| 5'-O-Detritylation | Acetylated Guanosine | 65-78 | [3] |

Table 2: Yields for Formation of Nucleoside α-Thiotriphosphates from Oxathiaphospholane Precursors This reaction demonstrates the subsequent utility and reactivity of the oxathiaphospholane ring opening.

| Nucleobase | Product | Yield (%) | Reference |

| Adenine | 5'-(α-P-thio)triphosphate | 58-78 | [6] |

| Cytosine | 5'-(α-P-thio)triphosphate | 58-78 | [6] |

| Guanine | 5'-(α-P-thio)triphosphate | 58-78 | [6] |

| Thymine/Uracil | 5'-(α-P-thio)triphosphate | 58-78 | [6] |

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Biologically relevant morpholino nucleoside thio- and dithiophosphates via an oxathiaphospholane approach - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02865E [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of PS/PO-chimeric oligonucleotides using mixed oxathiaphospholane and phosphoramidite chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Phosphorothioylation of Alcohols with 2-Chloro-1,3,2-Oxathiaphospholane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot phosphorothioylation of a diverse range of alcohols using 2-chloro-1,3,2-oxathiaphospholane. This method offers a streamlined and efficient approach to the synthesis of O-alkyl phosphorothioates, valuable intermediates in drug development and molecular biology. The protocol involves the initial reaction of an alcohol with this compound to form a phosphite intermediate, followed by in-situ sulfurization to yield the desired phosphorothioate. This one-pot procedure minimizes intermediate handling and purification steps, leading to improved overall efficiency.

Introduction

Phosphorothioates are analogues of phosphate esters where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This modification imparts unique chemical and biological properties, including increased resistance to nuclease degradation, making them a cornerstone in the development of antisense oligonucleotides and other therapeutic agents. The synthesis of phosphorothioates is therefore of significant interest to researchers in medicinal chemistry and drug development.

The use of this compound as a phosphitylating agent provides a convenient route to these important molecules. The oxathiaphospholane ring system offers a reactive P(III) center that readily couples with alcohols. Subsequent sulfurization of the resulting phosphite triester intermediate completes the synthesis. The one-pot nature of this protocol enhances its practicality for the rapid generation of diverse phosphorothioate libraries for screening and optimization studies.

Reaction Principle

The one-pot phosphorothioylation of alcohols using this compound proceeds in two main steps within a single reaction vessel:

-

Phosphitylation: The alcohol substrate reacts with this compound in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, driving the formation of the key 2-alkoxy-1,3,2-oxathiaphospholane intermediate.

-

Sulfurization: A sulfur transfer reagent, such as elemental sulfur, is then introduced to the reaction mixture. The sulfurizing agent oxidizes the P(III) center of the phosphite intermediate to a P(V) phosphorothioate, yielding the final product.

Mandatory Visualizations

Caption: Reaction mechanism for the one-pot phosphorothioylation of alcohols.

Caption: Experimental workflow for the one-pot phosphorothioylation of alcohols.

Application Notes

-

Substrate Scope: This protocol is applicable to a wide range of primary and secondary alcohols. Tertiary alcohols may react more slowly or undergo side reactions under these conditions. Functional groups that are sensitive to phosphitylating agents or mild bases should be protected.

-

Reagent Purity: this compound is sensitive to moisture and should be handled under an inert atmosphere. The purity of the reagent is crucial for achieving high yields.

-

Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to prevent hydrolysis of the phosphitylating reagent and intermediates.

-

Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the phosphitylation step without competing with the alcohol for the phosphitylating agent.

-

Sulfurization: Elemental sulfur (S₈) is a common and cost-effective sulfurizing agent. Other sulfur transfer reagents can also be used, which may influence reaction times and yields.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting alcohol and the formation of the phosphite intermediate, followed by its conversion to the phosphorothioate, can be observed.

Experimental Protocols

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane)

-

Anhydrous base (e.g., Pyridine)

-

Elemental sulfur (S₈)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, dried in an oven before use

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

General Protocol for One-Pot Phosphorothioylation:

-

To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equiv.) and anhydrous solvent (e.g., dichloromethane, 0.1-0.2 M).

-

Add anhydrous pyridine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv.) in the anhydrous solvent to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-3 hours).

-

Once the formation of the phosphite intermediate is complete, add elemental sulfur (1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor the conversion of the phosphite intermediate to the phosphorothioate product by TLC or ³¹P NMR (typically 2-12 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkyl phosphorothioate.

Data Presentation

The following table summarizes the typical yields and reaction times for the one-pot phosphorothioylation of various representative alcohols.

| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl alcohol | O-Benzyl phosphorothioate | 4 | 85 |

| 2 | 1-Hexanol | O-Hexyl phosphorothioate | 5 | 82 |

| 3 | Cyclohexanol | O-Cyclohexyl phosphorothioate | 6 | 78 |

| 4 | 2-Phenylethanol | O-(2-Phenylethyl) phosphorothioate | 4.5 | 88 |

| 5 | (R)-(-)-2-Octanol | O-((R)-Octan-2-yl) phosphorothioate | 7 | 75 |

| 6 | Cinnamyl alcohol | O-Cinnamyl phosphorothioate | 3.5 | 90 |

Note: Reaction times and yields are indicative and may vary depending on the specific substrate, reagent purity, and reaction conditions.

Conclusion

The one-pot phosphorothioylation of alcohols using this compound is a robust and efficient method for the synthesis of O-alkyl phosphorothioates. The protocol is straightforward to implement and applicable to a variety of alcohol substrates, making it a valuable tool for researchers in drug discovery and chemical biology. The detailed protocols and application notes provided herein are intended to facilitate the adoption and optimization of this methodology for the synthesis of novel phosphorothioate-containing molecules.

Application Notes and Protocols: Synthesis and Utility of Nucleoside 5'-(α-P-thio)triphosphates via 2-Chloro-1,3,2-oxathiaphospholane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside 5'-(α-P-thio)triphosphates (NTPαS) are analogs of natural nucleoside triphosphates (NTPs) where a non-bridging oxygen atom on the α-phosphate is replaced by a sulfur atom. This modification imparts unique chemical properties, most notably resistance to cleavage by nucleases, while often being well-tolerated by various enzymes such as polymerases and kinases. These characteristics make NTPαS invaluable tools in molecular biology, drug discovery, and diagnostics. Applications range from the synthesis of nuclease-resistant oligonucleotides and aptamers to the investigation of enzymatic mechanisms and the identification of kinase substrates.

The "oxathiaphospholane approach" is a robust and efficient method for the synthesis of NTPαS.[1][2] This method involves the reaction of a protected nucleoside with 2-chloro-1,3,2-oxathiaphospholane, followed by sulfurization and subsequent reaction with pyrophosphate in the presence of a non-nucleophilic base catalyst. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these important nucleotide analogs.

Data Presentation

Table 1: Reported Yields for the Synthesis of Nucleoside 5'-(α-P-thio)triphosphates

The oxathiaphospholane method provides good to excellent yields for the conversion of the intermediate nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) to the final protected nucleoside 5'-(α-P-thio)triphosphate. The yields for various nucleobases are summarized below.[1]

| Nucleobase | Yield of Protected NTPαS (%) |

| Adenine (A) | 58-78 |

| Cytosine (C) | 58-78 |

| Guanine (G) | 58-78 |

| Thymine (T) / Uracil (U) | 58-78 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of nucleoside 5'-(α-P-thio)triphosphates using the oxathiaphospholane method.

Protocol 1: Synthesis of Nucleoside 5'-(α-P-thio)triphosphates

Materials:

-

Protected Nucleoside (e.g., 5'-O-DMT, N-acyl protected)

-

This compound

-

Elemental Sulfur (S₈)

-

Tributylammonium pyrophosphate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Pyridine

-

Anhydrous Acetonitrile

-

Triethylammonium bicarbonate (TEAB) buffer

-

Ammonia solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica Gel for column chromatography

-

HPLC system with a reverse-phase column

Procedure:

Step 1: Synthesis of Nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) (Intermediate 4) [1]

-

Thoroughly dry the protected nucleoside under high vacuum overnight.

-

Dissolve the protected nucleoside in anhydrous pyridine.

-

To this solution, add this compound and elemental sulfur.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 2-4 hours.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) as a mixture of diastereomers.

Step 2: Reaction with Pyrophosphate to form Protected Nucleoside 5'-(α-P-thio)triphosphate (Intermediate 5) [1][3]

-

Dissolve the purified nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) in anhydrous acetonitrile.

-

In a separate flask, dry tributylammonium pyrophosphate under high vacuum.

-